molecular formula C23H28ClF2N3O2 B10857986 2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

Cat. No.: B10857986
M. Wt: 451.9 g/mol
InChI Key: PUXYOFXCUCMFSQ-OZYANKIXSA-N
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Description

S2157 is a potent N-alkylated tranylcypromine derivative that acts as a lysine-specific demethylase 1 inhibitor. This compound enhances H3K9 methylation and concurrently reduces H3K27 acetylation at super-enhancer sites. It has shown significant efficacy in triggering apoptosis in T-cell acute lymphoblastic leukemia cells by inhibiting NOTCH3 and TAL1 gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S2157 involves the N-alkylation of tranylcypromine. The reaction conditions typically include the use of an appropriate alkylating agent under controlled temperature and pH conditions to ensure the selective alkylation of the tranylcypromine molecule .

Industrial Production Methods

Industrial production of S2157 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

S2157 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving S2157 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of S2157 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

S2157 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and the properties of its derivatives.

    Biology: Employed in studies to understand its effects on cellular processes, particularly in the context of lysine-specific demethylase 1 inhibition.

    Medicine: Investigated for its potential therapeutic applications in treating T-cell acute lymphoblastic leukemia and other cancers due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting lysine-specific demethylase 1

Mechanism of Action

S2157 exerts its effects by inhibiting lysine-specific demethylase 1, an enzyme involved in the demethylation of histone proteins. This inhibition leads to increased methylation of histone H3 at lysine 9 and decreased acetylation at lysine 27, which in turn affects gene expression. The compound specifically targets the NOTCH3 and TAL1 genes, leading to the induction of apoptosis in T-cell acute lymphoblastic leukemia cells .

Comparison with Similar Compounds

S2157 is compared with other similar compounds such as S2116, another N-alkylated tranylcypromine derivative. Both compounds exhibit potent lysine-specific demethylase 1 inhibition, but S2157 has shown greater efficacy in crossing the blood-brain barrier and eradicating central nervous system leukemia. This unique ability makes S2157 particularly valuable in treating leukemia with central nervous system involvement .

List of Similar Compounds

Properties

Molecular Formula

C23H28ClF2N3O2

Molecular Weight

451.9 g/mol

IUPAC Name

2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C23H27F2N3O2.ClH/c1-27-7-9-28(10-8-27)22(29)14-26-21-13-18(21)19-11-17(24)12-20(25)23(19)30-15-16-5-3-2-4-6-16;/h2-6,11-12,18,21,26H,7-10,13-15H2,1H3;1H/t18-,21+;/m0./s1

InChI Key

PUXYOFXCUCMFSQ-OZYANKIXSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)CNC2CC2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl

Origin of Product

United States

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